molecular formula C29H30N2O2 B11149943 4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one

4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one

Cat. No.: B11149943
M. Wt: 438.6 g/mol
InChI Key: CDLNSIKQHKREPV-UHFFFAOYSA-N
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Description

4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a benzhydrylpiperazino group attached to a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another approach involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the chromen-2-one core or the piperazine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with oxidoreductase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one is unique due to its specific structural features, such as the combination of a benzhydrylpiperazino group with a chromen-2-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H30N2O2

Molecular Weight

438.6 g/mol

IUPAC Name

4-[(4-benzhydrylpiperazin-1-yl)methyl]-6-ethylchromen-2-one

InChI

InChI=1S/C29H30N2O2/c1-2-22-13-14-27-26(19-22)25(20-28(32)33-27)21-30-15-17-31(18-16-30)29(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-14,19-20,29H,2,15-18,21H2,1H3

InChI Key

CDLNSIKQHKREPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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